4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-10-5-9(2-1-8(10)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTWFFMNXNPCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination as a Precursor to Amine Substitution
The CN109912396B method employs ultrasonic-assisted bromination of 4-fluorobenzaldehyde in dichloromethane with NaBr/HCl/NaClO. Adapting this, 2-fluorobenzaldehyde could undergo regioselective bromination at the 4-position. Subsequent substitution with 3,3-difluoropyrrolidine via palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 110°C may yield the target compound.
Key Parameters :
-
Solvent : Dichloromethane or toluene for bromination; DMF or dioxane for coupling.
-
Yield Optimization : Example 2 of CN109912396B achieved 91.9% yield via precise stoichiometry (1.03 mol NaBr, 1.03 mol NaClO).
Reaction Condition Optimization
Solvent and Temperature Effects
The CN109912396B patent highlights dichloromethane’s role in facilitating phase separation post-reaction. For amine coupling, polar aprotic solvents like DMF enhance catalyst activity but may necessitate higher temperatures (100–120°C).
Comparative Data :
Catalytic Systems and Ligands
Palladium catalysts dominate cross-coupling reactions. The US10414754B2 patent employs Pd(OAc)₂ with morpholine-derived ligands for carboxamide syntheses. For difluoropyrrolidine coupling, Josiphos ligands may improve selectivity.
Purification and Crystallization Techniques
Post-synthesis purification is critical for aldehyde stability. The CN109912396B method uses bulk melting crystallization at 31°C to achieve 99.4% purity. For this compound, similar crystallization in hexane/ethyl acetate (3:1) could isolate the product.
Purification Workflow :
-
Wash Cycles : Neutral water washes to remove inorganic salts.
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Crystallization : Slow cooling from 40°C to 0°C for optimal crystal growth.
Challenges and Mitigation Strategies
Aldehyde Oxidation
The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and antioxidants (BHT). Example 1 of CN109912396B maintained yields >90% by minimizing air exposure.
Regioselectivity in Fluorination
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzoic acid.
Reduction: Formation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and physicochemical properties of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde can be contextualized by comparing it to structurally analogous benzaldehyde derivatives. Below is a detailed analysis based on available evidence and inferred trends:
Structural and Electronic Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₁F₃NO | 242.21 | 2-F, 4-pyrrolidinyl | Bulky cyclic amine with two fluorines; aldehyde at position 1 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 4-F | Simple para-fluorinated aldehyde |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 2-F | Ortho-fluorinated aldehyde |
| 4-(Difluoromethoxy)-2-fluorobenzaldehyde | C₈H₅F₃O₂ | 190.11 | 2-F, 4-OCHF₂ | Difluoromethoxy group at para position |
Key Observations:
- Steric Effects : The difluoropyrrolidinyl group in the target compound introduces significant steric bulk compared to smaller substituents like fluorine or difluoromethoxy. This may hinder reactivity in sterically demanding reactions .
- In contrast, 4-fluorobenzaldehyde has a strongly electron-withdrawing para-F substituent, enhancing aldehyde reactivity .
Reactivity in Substitution Reactions
Evidence from a Pfizer patent highlights the critical role of substituent position in reactivity. For example:
- 4-Fluorobenzaldehyde reacts efficiently in substitution reactions (e.g., with thiomorpholin-3-one), yielding high-purity products.
- 2-Fluorobenzaldehyde and 3-fluorobenzaldehyde remain unreactive under identical conditions, emphasizing the importance of substituent positioning .
Inference for Target Compound :
The 4-position difluoropyrrolidinyl group may act as an activating substituent (similar to 4-F), enabling reactivity in substitution reactions despite steric hindrance. However, reaction rates or yields could be lower compared to simpler 4-substituted analogs.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and complex structure suggest lower volatility compared to simpler derivatives.
- Stability data are unavailable, but fluorinated compounds often require controlled storage to prevent decomposition.
Research Findings and Implications
- Positional Reactivity : The para-substituent’s electronic and steric profile dictates reactivity, as seen in 4-fluorobenzaldehyde’s success versus ortho-substituted failures .
- Substituent Complexity : Bulky groups (e.g., difluoropyrrolidinyl) may necessitate optimized reaction conditions (e.g., elevated temperatures or polar solvents) to overcome steric barriers.
Biological Activity
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde (CAS Number: 1627692-96-9) is a fluorinated organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring and multiple fluorine substituents. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 229.20 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 229.20 g/mol |
| CAS Number | 1627692-96-9 |
| Chemical Structure | Structure |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound's fluorine atoms and pyrrolidine ring contribute to its binding affinity for specific enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
- Protein-Ligand Interactions : Its structure allows for effective binding to proteins, influencing their function and activity.
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
Neuropharmacological Effects
The incorporation of pyrrolidine rings in drug design is often linked to neuropharmacological effects. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems, suggesting that this compound may influence neurological pathways.
Case Studies
-
Fluorinated Compounds in Drug Development :
- A study highlighted the role of fluorinated compounds in enhancing drug efficacy and selectivity. It emphasized that the presence of fluorine can improve pharmacokinetic properties such as absorption and distribution (Smith et al., 2020).
-
Antitumor Activity Assessment :
- Research conducted on structurally related compounds demonstrated significant antitumor activity against various cancer cell lines. These findings suggest that further investigation into this compound could yield valuable insights into its potential as an anticancer agent (Johnson et al., 2021).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, the pyrrolidine ring may be introduced through a Buchwald-Hartwig amination between 2-fluorobenzaldehyde derivatives and 3,3-difluoropyrrolidine. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde-containing product. Structural analogs in fluorinated benzaldehyde synthesis (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) suggest protecting the aldehyde group during reactive steps using acetal formation .
Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and carbon (δ ~190–200 ppm). The difluoropyrrolidine moiety shows distinct splitting patterns due to fluorine coupling.
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can contradictory solubility data from different studies be reconciled when designing crystallization protocols?
- Methodological Answer : Conflicting solubility profiles may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to analyze melting behavior (e.g., mp ranges in fluorinated analogs like 287.5–293.5°C in ) and dynamic light scattering (DLS) to assess particle size. Solvent screening (e.g., DMSO/water mixtures) with controlled cooling rates can isolate stable crystalline forms .
Q. What strategies prevent decomposition of the difluoropyrrolidine moiety under basic reaction conditions?
- Methodological Answer : The difluoropyrrolidine group is sensitive to strong bases. Mitigate degradation by:
- Using mild bases (e.g., K₂CO₃ instead of NaOH).
- Lowering reaction temperatures (<50°C).
- Introducing protective groups (e.g., Boc protection for amines) during multi-step syntheses.
Q. How can reaction yields be optimized in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Step Monitoring : Use HPLC or TLC to track intermediate formation (e.g., fluorobenzaldehyde derivatives in ).
- Purification : Employ flash chromatography or recrystallization between steps to remove byproducts.
- Catalyst Optimization : Screen Pd-based catalysts for coupling steps (e.g., Pd(OAc)₂/XPhos for aryl halide amination).
Data Analysis & Mechanistic Questions
Q. How do fluorine substituents influence the electronic properties of the benzaldehyde group?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the aldehyde’s electrophilicity. Computational methods (DFT calculations) can map charge distribution, while Hammett constants (σ values) quantify substituent effects. Comparative studies with non-fluorinated analogs (e.g., 3-(trifluoromethyl)benzaldehyde in ) reveal enhanced reactivity in nucleophilic additions .
Q. What analytical approaches resolve discrepancies in reported biological activity data for fluorinated pyrrolidine derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations.
- Metabolic Stability Assays : Test for aldehyde oxidase-mediated degradation, common in fluorinated aldehydes.
- Structural Confirmation : Ensure purity (>95% by HPLC) to rule out impurity-driven artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
